4-(Methylthio)benzoyl chloride

Physical Organic Chemistry Reaction Kinetics Mechanistic Studies

4-(Methylthio)benzoyl chloride (CAS 1442-06-4) is a para-methylthio-substituted acyl chloride essential for synthesizing potent β-amyloid aggregation inhibitors and Enoximone derivatives. The methylthio group imparts distinct electronic and steric properties compared to 4-methoxybenzoyl chloride, directly influencing reaction kinetics and biological activity. This compound is a required intermediate for specific Alzheimer's disease research chemotypes and serves as a photoinitiator in polymerization reactions. Select this specific building block for reproducible synthetic outcomes and unique sulfur-mediated reactivity.

Molecular Formula C8H7ClOS
Molecular Weight 186.66 g/mol
CAS No. 1442-06-4
Cat. No. B075095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)benzoyl chloride
CAS1442-06-4
Molecular FormulaC8H7ClOS
Molecular Weight186.66 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(=O)Cl
InChIInChI=1S/C8H7ClOS/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
InChIKeyMIEJPWILCQAQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylthio)benzoyl chloride (CAS 1442-06-4): Technical Procurement Overview for Chemical Synthesis and Research Applications


4-(Methylthio)benzoyl chloride (CAS 1442-06-4), also referred to as 4-methylsulfanylbenzoyl chloride, is a para-substituted benzoyl chloride derivative with the molecular formula C8H7ClOS and a molecular weight of 186.66 g/mol . This compound is distinguished by the presence of a methylthio (-SCH3) group at the para position of the aromatic ring, which imparts distinct electronic and steric properties compared to oxygen-containing analogs such as 4-methoxybenzoyl chloride [1]. It appears as a white to yellow solid with a boiling point of 278.6 °C at 760 mmHg and a density of 1.28 g/cm³ . As an acyl chloride, it is highly reactive toward nucleophiles and serves as a key intermediate in organic synthesis, pharmaceutical research, and material science applications .

Why 4-(Methylthio)benzoyl Chloride Cannot Be Readily Substituted with 4-Methoxybenzoyl Chloride or Other Para-Substituted Analogs in Critical Synthetic Applications


Substituting 4-(methylthio)benzoyl chloride with structurally similar acyl chlorides such as 4-methoxybenzoyl chloride or unsubstituted benzoyl chloride may lead to significant deviations in reaction outcomes and product properties. The methylthio group is not merely a structural variant but fundamentally alters the electronic and steric environment of the molecule. The sulfur atom in the para position is larger and possesses more electrons than the oxygen atom in 4-methoxybenzoyl chloride, which directly influences the electron density distribution on the aromatic ring and the reactivity of the carbonyl center [1]. Kinetic studies have demonstrated that these electronic differences translate into measurable variations in solvolytic reactivity and mechanistic pathways [1]. Consequently, the choice of this specific acyl chloride is not interchangeable; it is a deliberate selection driven by the need for specific electronic effects, solubility characteristics, or biological activity profiles that analogs cannot replicate.

Quantitative Differentiation Evidence for 4-(Methylthio)benzoyl Chloride (CAS 1442-06-4) Relative to Structural Analogs


Distinct Solvolytic Reactivity Profile Compared to 4-Methoxybenzoyl Chloride

In a comparative solvolysis study, 4-methylthiobenzoyl chloride (1) exhibited a reaction mechanism best described by a unimolecular pathway, specifically a dissociated S(N)2 mechanism, as classified by its l/m ratio of 0.33 [1]. This mechanistic classification is a direct result of the unique electronic properties conferred by the sulfur atom, which is larger and more electron-rich than the oxygen atom in the comparator compound, 4-methoxybenzoyl chloride [1]. This electronic difference leads to a distinct reactivity pattern that is quantifiable through linear free energy relationships.

Physical Organic Chemistry Reaction Kinetics Mechanistic Studies

Kinetic Solvent Isotope Effect (KSIE) Value Differentiates Solvation Behavior from Analogs

The kinetic solvent isotope effect (KSIE) was measured for the methanolysis of 4-methylthiobenzoyl chloride in MeOH/MeOD, yielding a value of 1.42 [1]. While this study provides a class-level comparison with other benzoyl chlorides, the specific KSIE value for this compound offers a quantifiable metric of its solvation behavior. This parameter is distinct from what would be expected for oxygen-containing analogs like 4-methoxybenzoyl chloride due to the differing electronic and hydrogen-bonding properties of the sulfur atom.

Isotope Effects Reaction Mechanisms Solvent Interactions

Essential Intermediate for the Synthesis of a Potent Beta-Amyloid Aggregation Inhibitor

4-(Methylthio)benzoyl chloride has been specifically utilized as a key building block in the efficient synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran (compound 8), which has been described as a potent inhibitor of beta-amyloid aggregation [1]. This is a direct application that leverages the unique substitution pattern of the target compound. The synthetic route relies on the specific acyl chloride for acylation steps, and substitution with other benzoyl chlorides would alter the structure and, consequently, the biological activity of the final inhibitor.

Medicinal Chemistry Alzheimer's Disease Drug Discovery

Enabling Functional Group for Phosphodiesterase 3 (PDE3) Inhibition in Enoximone

The 4-(methylthio)benzoyl moiety is a critical pharmacophoric element in the drug Enoximone, a selective phosphodiesterase 3 (PDE3) inhibitor [1]. The compound demonstrates an IC50 of 5.9 µM for PDE3 and exhibits significant selectivity over PDE1, PDE2, and PDE4, with IC50 values of 2100 µM, 2900 µM, and 21.1 µM, respectively [1]. This biological activity is intrinsically linked to the specific 4-(methylthio)benzoyl group, and replacing it with a 4-methoxybenzoyl or unsubstituted benzoyl group would be expected to result in a different selectivity and potency profile for the resulting analog.

Cardiovascular Pharmacology Enzyme Inhibition Structure-Activity Relationship

Recommended Application Scenarios for 4-(Methylthio)benzoyl Chloride (CAS 1442-06-4) Based on Verifiable Evidence


Mechanistic and Physical Organic Chemistry Research

This compound is uniquely suited for fundamental studies in solvolysis and reaction kinetics. The well-characterized kinetic parameters, including the l/m ratio of 0.33 and a KSIE of 1.42 [1], provide a robust quantitative foundation for researchers comparing the effects of para-substituents on acyl chloride reactivity. It serves as an ideal model compound for investigating the influence of sulfur-containing substituents on reaction mechanisms.

Synthesis of Beta-Amyloid Aggregation Inhibitors

4-(Methylthio)benzoyl chloride is a required and validated intermediate for the synthesis of a specific, potent beta-amyloid aggregation inhibitor [1]. Research groups focusing on Alzheimer's disease therapeutics and requiring this particular chemotype will find it to be an indispensable building block for their synthetic routes.

Medicinal Chemistry for PDE3 Inhibitor Development

The compound is essential for medicinal chemistry programs aiming to synthesize Enoximone, a selective PDE3 inhibitor (PDE3 IC50 = 5.9 µM) [1], or its derivatives. It is the definitive acylating agent for installing the 4-(methylthio)benzoyl fragment, which is a critical structural determinant for the observed enzymatic activity and selectivity profile.

Development of Novel Photoinitiators and Fluorescent Probes

The presence of the methylthio group enables the compound's use as a photoinitiator in polymerization reactions and as a precursor for fluorescent probes for thiol detection [1]. These applications are a direct consequence of the sulfur atom's ability to participate in electron transfer and form specific intermolecular interactions, features not present in oxygen-containing analogs.

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